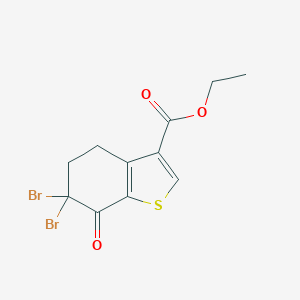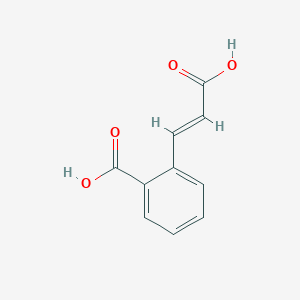
2-Carboxycinnamic acid
Overview
Description
2-Carboxycinnamic acid, also known by its CAS Number 612-40-8, is a compound with the molecular formula HO2CC6H4CH=CHCO2H . It has a molecular weight of 192.17 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula HO2CC6H4CH=CHCO2H . This indicates that the molecule consists of a benzene ring (C6H4) with a carboxyl group (CO2H) and a propenoic acid group (CH=CHCO2H) attached to it.Physical And Chemical Properties Analysis
This compound is a white powder with lumps . It has a molecular weight of 192.17 and a linear formula of HO2CC6H4CH=CHCO2H .Scientific Research Applications
Uranyl Ion Complexes : 2-Carboxycinnamic acid (ccnH2) has been utilized in synthesizing uranyl ion complexes, displaying a nearly planar geometry that favors the formation of centrosymmetric dimeric units. These complexes show potential applications in luminescent materials, with certain ligand pairs within structures contributing to unique emission spectra (Thuéry, Atoini, & Harrowfield, 2020).
Coordination Complexes for Gas Separation and Medical Applications : Zn(II) coordination complexes involving this compound have shown preemptive gas adsorption properties for CO2 and C2H2, indicating potential industrial applications in gas separation. Additionally, these complexes have been evaluated for their protective effect on chronic pulmonary interstitial disease, suggesting possible therapeutic applications (Pei, Yan, Bao, Liu, & Xu, 2020).
Production of Indole Derivatives : The o-carboxycinnamic acids obtained from the oxidation of naphthols have been converted to amides, which yield indole and bromoindole derivatives under specific reaction conditions. This process highlights its role in synthesizing important organic compounds (Petrova, Shner, Alekseeva, & Suvorov, 1973).
Isostructurality in Molecular Salts : Research on molecular salts of this compound has contributed to the understanding of noncovalent synthons in crystal engineering, demonstrating its utility in studying isostructurality in amino molecular salts (Medishetty, Ekka, Mulijanto, Rika, & Vittal, 2022).
Photoreactive Polymers : this compound derivatives have been used to synthesize photoreactive polymers, exhibiting interesting properties such as trans-cis photoisomerization and photocycloaddition. These polymers have potential applications in materials science, especially in light-responsive materials (Stumpe, Ziegler, Berghahn, & Kricheldorf, 1995).
Complexation with Metal Ions : Studies on the complexation properties of this compound with aluminum and iron ions highlight its potential in coordination chemistry and its role in forming tridentate complexes (Bombi, Marco, Marton, Moro, Reheman, Tapparo, & Viero, 2007).
Future Directions
While specific future directions for 2-Carboxycinnamic acid are not available, research into cinnamic acid derivatives continues to be a promising field. These compounds have potential applications in various areas, including drug development , controlled drug delivery systems , and as inhibitors in certain biological processes .
Mechanism of Action
Target of Action
2-Carboxycinnamic acid, an organic aromatic compound, is known to interact with Hemoglobin subunit alpha and Hemoglobin subunit beta in humans . These hemoglobin subunits are crucial for oxygen transport in the blood.
Mode of Action
It is believed to interact with its targets, the hemoglobin subunits, leading to changes in their function
Biochemical Pathways
These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid . In the degradation of certain aromatic compounds like pyrene, a metabolite similar to this compound, known as 6,6’-dihydroxy-2,2’-biphenyl dicarboxylic acid, has been identified . This suggests potential involvement in similar biochemical pathways.
Result of Action
Given its interaction with hemoglobin subunits, it may influence oxygen transport in the body .
Biochemical Analysis
Biochemical Properties
2-Carboxycinnamic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and metabolic pathways. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit polyphenol oxidase (PPO), an enzyme involved in the browning of fruits and vegetables . The interaction between this compound and PPO is characterized by mixed-type inhibition, where the compound binds to both the enzyme and the enzyme-substrate complex, altering the enzyme’s activity . Additionally, this compound can interact with other biomolecules, such as transport proteins and receptors, affecting their function and stability.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in oxidative stress and inflammation, thereby affecting cellular responses to environmental stimuli . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. In terms of cellular metabolism, this compound can impact metabolic fluxes and the levels of key metabolites, thereby influencing overall cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound can inhibit the activity of polyphenol oxidase by binding to its active site, preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions contribute to the overall biochemical effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. The stability of this compound is influenced by environmental conditions, such as pH and temperature, which can affect its degradation rate . Over time, the compound may undergo chemical transformations, leading to the formation of degradation products with different biochemical properties. Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can influence the overall effects of the compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, this compound may cause toxic or adverse effects, such as oxidative stress and cellular damage . The threshold for these effects can depend on factors such as the duration of exposure and the specific animal model used in the study. Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the degradation of aromatic compounds. For example, it can be formed as an intermediate during the microbial degradation of phenanthrene, a polycyclic aromatic hydrocarbon . In this pathway, this compound is further metabolized to phthalic acid and other metabolites through a series of enzymatic reactions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its biochemical activity and interactions with other biomolecules. For instance, the presence of this compound in the cytoplasm can affect cytosolic enzymes and metabolic pathways, while its accumulation in organelles such as mitochondria can influence mitochondrial function and energy metabolism.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors direct the compound to specific cellular compartments, where it can exert its biochemical effects . For example, this compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall activity within the cell.
properties
IUPAC Name |
2-[(E)-2-carboxyethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,11,12)(H,13,14)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWPNMHQRGNQHH-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612-40-8 | |
| Record name | 2-(2-Carboxyvinyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 612-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-carboxyvinyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



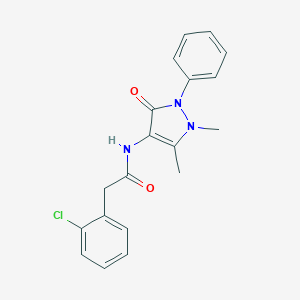
![2-chloro-4-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B358626.png)
![4-bromo-3,5-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B358635.png)


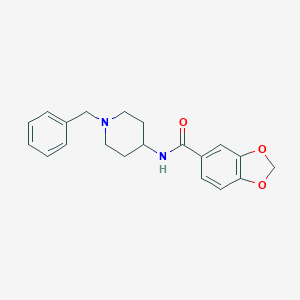
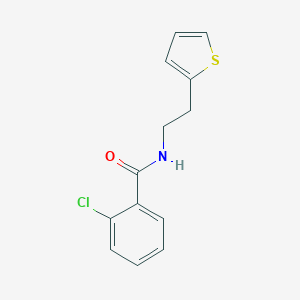

![2-[(4-Phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B358681.png)
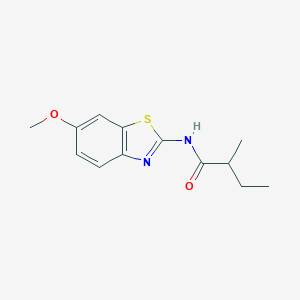
![7-[(3-Fluorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B358684.png)

